2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the cyclization of the intermediate with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Acetamide Formation: Finally, the acetamide moiety is introduced through the reaction of the oxadiazole intermediate with an appropriate amine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Material Science: Its chemical properties allow for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenoxy and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 3,4-Dimethoxyphenethylamine
- 2-(2,4-Dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide stands out due to its unique combination of functional groups. The presence of the oxadiazole ring, in particular, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-16-4-7-19(8-5-16)24-27-25(31-28-24)20-9-11-21(12-10-20)26-23(29)15-30-22-13-6-17(2)18(3)14-22/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
LZWZEVDNDYRRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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